molecular formula C13H19N5 B8232100 N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

货号: B8232100
分子量: 245.32 g/mol
InChI 键: XRIARWQZLGCQDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound with the molecular formula C13H21N5 and a molecular weight of 247.34 g/mol . This compound is notable for its structural complexity, featuring a pyrrolo[2,3-d]pyrimidine core linked to a methylpiperidine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

科学研究应用

Medicinal Chemistry

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves primarily as an intermediate in the synthesis of tofacitinib. Tofacitinib is a selective inhibitor of JAK3 and has shown efficacy in treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The compound's structure allows for modifications that can enhance its biological activity and specificity towards different kinases.

Key Properties:

  • Molecular Formula: C13H19N5
  • Molecular Weight: 245.32 g/mol
  • Chemical Structure: The compound features a pyrrolo[2,3-d]pyrimidine core that is crucial for its biological activity.

Cancer Research

Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activities. For instance, a series of compounds derived from similar structures have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:
A study on N4-phenylsubstituted derivatives demonstrated their potential as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a crucial role in tumor angiogenesis. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that this compound and its derivatives could be developed into effective anticancer agents through further structural optimization.

Anti-inflammatory Applications

The compound's structural characteristics suggest potential anti-inflammatory properties. As a JAK inhibitor, it may modulate inflammatory pathways by inhibiting cytokine signaling involved in immune responses.

Research Insight:
Studies have shown that JAK inhibitors can effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions by blocking the signaling pathways activated by pro-inflammatory cytokines such as interleukin (IL)-6 and IL-23.

Synthesis and Structural Modifications

The synthetic pathways for producing this compound involve several steps that allow for the introduction of various substituents to enhance its pharmacological properties. The synthesis typically starts from readily available piperidine derivatives and involves cyclization reactions to form the pyrrolo[2,3-d]pyrimidine framework.

Synthetic Route Overview:

  • Start with 1-Piperidinecarboxylic acid derivatives.
  • Introduce methyl groups at specific positions.
  • Cyclocondensation with appropriate reagents to form the final structure.

作用机制

The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

相似化合物的比较

Similar Compounds

  • N-methyl-N-(4-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-methyl-N-(4-methylpiperidin-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it particularly valuable in certain research and industrial applications .

生物活性

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 477600-74-1) is a compound of significant interest in medicinal chemistry, particularly due to its potential applications as a pharmaceutical agent. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H19N5C_{13}H_{19}N_{5}, with a molecular weight of approximately 245.32 g/mol. The structural characteristics include a pyrrolo[2,3-d]pyrimidine core and a piperidine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H19N5C_{13}H_{19}N_{5}
Molecular Weight245.32 g/mol
CAS Number477600-74-1
Purity95%

This compound has been identified as a Janus kinase (JAK) inhibitor, particularly affecting JAK3, which plays a critical role in cytokine signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine ring significantly influence the compound's potency and selectivity. For instance:

  • Chirality : The introduction of chiral centers in the piperidine scaffold enhances biological activity. Studies have shown that specific stereoisomers exhibit improved binding affinities to target proteins compared to their achiral counterparts .
  • Substituent Variations : Altering substituents on the pyrrolo[2,3-d]pyrimidine ring can affect the inhibitory activity against various kinases. For example, compounds with specific substitutions have demonstrated enhanced selectivity over other kinases, which is crucial for minimizing off-target effects .

Biological Activity Data

Recent studies have provided quantitative insights into the biological activity of this compound:

Activity TypeIC50 Value (nM)Target
JAK3 Inhibition41Janus Kinase 3
HDM2-p53 PPI Inhibition169HDM2-p53 Protein-Protein Interaction
CDPK1 Inhibition50Calcium-Dependent Protein Kinase 1

Case Studies

  • Tofacitinib Synthesis : this compound is an important intermediate in the synthesis of tofacitinib, a well-known JAK inhibitor used in clinical settings . The compound's ability to modulate immune responses makes it vital for developing therapies targeting inflammatory diseases.
  • Inhibitory Activity Against Plasmodium falciparum : A series of pyrrolo[2,3-d]pyrimidines were designed as potential inhibitors targeting calcium-dependent protein kinases in Plasmodium falciparum, showing promise in combating malaria . The modifications made to the core structure were instrumental in enhancing efficacy against this parasite.

属性

IUPAC Name

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIARWQZLGCQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the product from Method B (0.7 grams, 2.19 mmol) dissolved in 15 mL of ethanol was added 1.5 mL of 2 N hydrochloric acid and the reaction mixture degassed by nitrogen purge. To the reaction mixture was then added 0.5 grams of 20% palladium hydroxide on carbon (50% water) (Aldrich) and the resulting mixture shaken (Parr-Shaker) under a 50 psi atmosphere of hydrogen at room temperature for 2 days. The Celite filtered reaction mixture was concentrated to dryness in vacuo and the residue purified by flash chromatography (silica; 5% methanol in dichoromethane) affording 0.48 grams (90%) of the title compound. LRMS: 246.1 (M+1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To the product from Method G (0.7 grams, 2.19 mmol) dissolved in 15 mL of ethanol was added 0.5 grams of 20% palladium hydroxide on carbon (50% water) (Aldrich) and the resulting mixture agitated (Parr-Shaker) under an atmosphere of hydrogen (50 psi) at room temperature for 2 days. The Celite filtered reaction mixture was concentrated to dryness in vacuo and the residue purified by flash chromatography (silica; 5% methanol in dichoromethane) affording 0.48 grams (90%) of the title compound. LRMS: 246.1 (M+1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。